molecular formula C22H23IN2S2 B1195083 2-[(1Z)-3-(3-ethyl(3-hydrobenzothiazol-2-ylidene))-2-methylprop-1-enyl]-3-ethy lbenzothiazole, iodide CAS No. 3065-79-0

2-[(1Z)-3-(3-ethyl(3-hydrobenzothiazol-2-ylidene))-2-methylprop-1-enyl]-3-ethy lbenzothiazole, iodide

Cat. No.: B1195083
CAS No.: 3065-79-0
M. Wt: 506.5 g/mol
InChI Key: SAEMBGFHGROQJZ-UHFFFAOYSA-M
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Description

Properties

CAS No.

3065-79-0

Molecular Formula

C22H23IN2S2

Molecular Weight

506.5 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(Z)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole iodide

InChI

InChI=1S/C22H23N2S2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

SAEMBGFHGROQJZ-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C(=C\C3=[N+](C4=CC=CC=C4S3)CC)/C.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[I-]

Other CAS No.

3065-79-0

Pictograms

Irritant

Synonyms

3,3'-diethyl-9-methylthiacarbocyanine iodide
DMTCCI compound

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethyl-9-methylthiacarbocyanine iodide typically involves the condensation of 2-methyl-3-ethylbenzothiazolium iodide with 3-ethyl-2-methylbenzothiazolium iodide in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solution under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 3,3’-Diethyl-9-methylthiacarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethyl-9-methylthiacarbocyanine iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Diethyl-9-methylthiacarbocyanine iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Diethyl-9-methylthiacarbocyanine iodide involves its interaction with biological molecules, particularly proteins. The compound binds to the tau protein, inhibiting its aggregation, which is a hallmark of Alzheimer’s disease. This interaction disrupts the microtubule cytoskeleton, leading to the inhibition of tau aggregation .

Comparison with Similar Compounds

3,3’-Diethyl-9-methylthiacarbocyanine iodide is unique among cyanine dyes due to its specific structure and properties. Similar compounds include:

  • 3,3’-Diethylthiacyanine iodide
  • 3,3’-Diethylthiadicarbocyanine iodide
  • 3,3’-Diethylthiatricarbocyanine iodide
  • 3,3’-Diethyloxacarbocyanine iodide

Compared to these compounds, 3,3’-Diethyl-9-methylthiacarbocyanine iodide exhibits distinct fluorescence characteristics and a higher affinity for tau protein, making it particularly useful in Alzheimer’s disease research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1Z)-3-(3-ethyl(3-hydrobenzothiazol-2-ylidene))-2-methylprop-1-enyl]-3-ethy lbenzothiazole, iodide
Reactant of Route 2
2-[(1Z)-3-(3-ethyl(3-hydrobenzothiazol-2-ylidene))-2-methylprop-1-enyl]-3-ethy lbenzothiazole, iodide

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